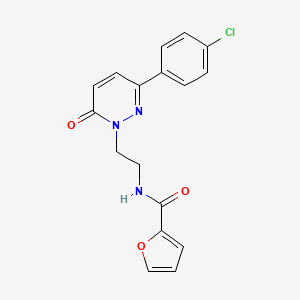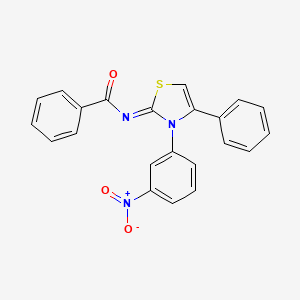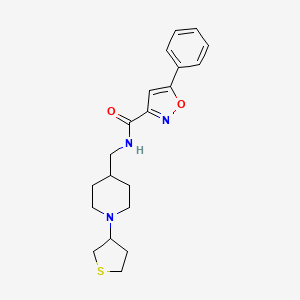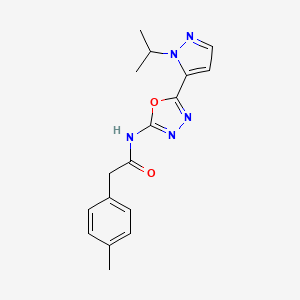
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, also known as Compound A, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Overview of Arylmethylidenefuranones and Reactions with Nucleophiles A significant aspect of the scientific research on compounds similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide focuses on the reactions of arylmethylidene derivatives of 3H-furan-2-ones. These reactions, under various conditions with different nucleophilic agents, yield a wide range of compounds including amides, pyrrolones, and pyridazinones. The outcome of these reactions depends heavily on the nucleophilic agent's strength and the initial reagents' structure, offering insights into designing targeted chemical synthesis processes (Kamneva, Anis’kova, & Egorova, 2018).
Antioxidant Capacity and Reaction Pathways Another area of research relevant to such chemical structures is the study of antioxidant capacity, particularly through ABTS/PP decolorization assays. These assays, which focus on the reaction pathways of antioxidants, shed light on the mechanisms through which certain compounds, possibly including derivatives of this compound, exert their antioxidant effects. This research is crucial for understanding how these compounds can be utilized in medical and pharmaceutical applications to combat oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Bioactive Furan-Substituted Compounds in Medicinal Chemistry The incorporation of furan and thiophene rings into bioactive molecules highlights the importance of these structures in drug design. Research demonstrates that furan-substituted compounds, similar to the chemical structure , play a significant role in the development of new therapeutics with optimized antiviral, antitumor, and antimycobacterial actions. This indicates the potential of this compound in contributing to new drug discoveries (Ostrowski, 2022).
Potential Antitubercular Activity Research on compounds containing the isonicotinoylhydrazine structure has revealed significant antitubercular activity against various strains of M. tuberculosis. This suggests that modifications to structures like this compound could yield new leads for antitubercular compounds with enhanced efficacy and reduced toxicity (Asif, 2014).
Furan Fatty Acids and Health Benefits Research on furan fatty acids, which share a furan ring common to this compound, has demonstrated potential health benefits, including antioxidant and anti-inflammatory activities. This opens up avenues for exploring the health implications of furan-containing compounds in diet and disease management (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Nav1.8 sodium channel . This channel is a tetrodotoxin-resistant (TTX-R) sodium channel with a high activation threshold and slow inactivating kinetics . It is highly expressed in small-diameter sensory neurons and has been implicated in signaling various types of pain .
Mode of Action
The compound acts as a sodium channel blocker . It has high-affinity and selectivity for inhibiting human Nav1.8 sodium channels . The compound’s interaction with its targets results in the reduction of sodium ion flow through the channels, thereby decreasing the excitability of the neurons .
Biochemical Pathways
The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways associated with pain . By blocking these channels, the compound reduces the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav18 sodium channels on central terminals seem to be key to the modulation of spontaneous firing in neuropathic rats .
Pharmacokinetics
It is known that the compound can be systemically delivered
Result of Action
The compound’s action results in the attenuation of spinal neuronal activity in neuropathic rats . Specifically, it reduces mechanically evoked and spontaneous WDR neuronal activity . This leads to a reduction in behavioral measures of chronic pain .
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCERLQXABVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)

![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)
![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)

![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)
![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)

![N-(2,3-dimethylphenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471567.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)
